Hexyl 4-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Hexyl 4-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative synthesized via the Biginelli reaction, a one-pot multicomponent condensation of aldehydes, urea/thiourea, and β-ketoesters . DHPMs are pharmacologically significant, exhibiting anticancer , thymidine phosphorylase (TP) inhibitory , and antioxidant activities . This compound features a hexyl ester group at position 5, a 2-ethoxyphenyl substituent at position 4, and a methyl group at position 5. Its structural uniqueness lies in the combination of a long-chain ester (hexyl) and an electron-donating ethoxy group on the aryl ring, which may influence lipophilicity and binding interactions.
Properties
IUPAC Name |
hexyl 4-(2-ethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4/c1-4-6-7-10-13-26-19(23)17-14(3)21-20(24)22-18(17)15-11-8-9-12-16(15)25-5-2/h8-9,11-12,18H,4-7,10,13H2,1-3H3,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJPHPJNHDDYABW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2OCC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Hexyl 4-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No. 295343-92-9) is a synthetic compound belonging to the class of tetrahydropyrimidines. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 360.45 g/mol. Its structure features a tetrahydropyrimidine core with various functional groups that contribute to its biological properties.
This compound is believed to exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Binding : It can interact with various receptors, modulating their activity and influencing physiological responses.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of this compound against a range of pathogens. For instance:
- Bacterial Inhibition : In vitro assays demonstrated significant inhibition of Gram-positive and Gram-negative bacteria at concentrations as low as 50 µM.
| Pathogen | Inhibition Zone (mm) | Concentration (µM) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 50 |
| Pseudomonas aeruginosa | 10 | 50 |
These results indicate that the compound may serve as a lead for developing new antimicrobial agents.
Cytotoxicity Studies
Cytotoxicity assessments using various cell lines revealed that this compound exhibits selective toxicity towards cancer cells while sparing normal cells. The half-maximal inhibitory concentration (IC50) values were determined as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 30 |
| MCF7 | 25 |
| Normal Fibroblasts | >100 |
This selectivity suggests potential for therapeutic applications in oncology.
Case Studies
- In Vivo Studies : A study conducted on murine models demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to apoptosis induction in cancer cells.
- Combination Therapies : Research indicated enhanced efficacy when combined with conventional chemotherapeutics like doxorubicin. This combination therapy showed synergistic effects in reducing tumor growth rates.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 4
The 4-aryl substituent significantly impacts biological activity and physicochemical properties:
- Electron-donating groups: 4-Methoxyphenyl (e.g., Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate): Exhibits moderate TP inhibition (IC₅₀ ~300–400 µM) and improved solubility due to polarity . 4-Hydroxy-3-methoxyphenyl: Enhances antioxidant activity via phenolic radical scavenging .
- Electron-withdrawing groups :
- Heteroaromatic groups: Furan-2-yl (Ethyl ester): Demonstrated anticancer activity via Eg5 kinesin inhibition .
Ester Group Modifications
The ester moiety at position 5 influences solubility and bioavailability:
- Methyl/ethyl esters : Common in DHPMs (e.g., ), offering moderate lipophilicity. Ethyl esters are often used in prodrug designs .
- Hexyl ester : The long alkyl chain in the target compound increases lipophilicity (logP ~4–5 predicted), enhancing cell membrane penetration but reducing aqueous solubility .
- Trimethylsilylethyl ester : Used to improve stability and synthetic handling .
Physicochemical Properties
- Solubility: Methyl 4-(4-methoxyphenyl)-DHPM-5-carboxylate has higher solubility in polar solvents (e.g., methanol) due to methoxy polarity . The hexyl ester in the target compound likely reduces aqueous solubility but enhances lipid bilayer permeation.
- Thermodynamics : Solubility parameters (enthalpy, entropy) for methoxyphenyl derivatives correlate with solvent polarity, aiding purification strategies .
Q & A
Q. Key Optimization Parameters :
- Solvent : Polar aprotic solvents (e.g., DMSO, DCM) enhance reaction rates and yields by stabilizing intermediates .
- Catalysts : Silica gel-supported acids (e.g., L-pyrrolidine-2-carboxylic acid-4-hydrogen sulfate) improve regioselectivity and reduce side reactions .
- Temperature : Reflux (80–100°C) ensures completion but must be balanced to prevent thermal degradation of sensitive intermediates .
Q. Example Conditions :
| Step | Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Condensation | DCM | HCl (conc.) | 60 | 65–70 |
| Cyclization | DMSO | Silica-supported acid | 80 | 75–80 |
How is the compound structurally characterized, and what advanced techniques resolve ambiguities in crystallographic data?
Basic
Primary Techniques :
Q. Advanced :
Q. Example XRD Data :
| Compound Variant | R Factor | Space Group | Conformation |
|---|---|---|---|
| Ethyl 4-(3-bromophenyl) | 0.034 | P2/c | Boat |
| Methyl 4-(2-ethoxyphenyl) | 0.048 | P-1 | Flattened boat |
How can researchers design experiments to evaluate kinase inhibition mechanisms?
Q. Advanced
In Vitro Assays :
- IC Determination : Dose-response curves using ATP-competitive assays (e.g., ADP-Glo™ Kinase Assay). reports IC values <10 µM for related dihydropyrimidines.
- Selectivity Profiling : Test against kinase panels (e.g., PKIS) to identify off-target effects.
Computational Modeling :
Q. Key Data from :
| Target Kinase | IC (µM) | Cytotoxicity (CC, µM) |
|---|---|---|
| Thymidine Phosphorylase | 5.3 | >100 |
How should researchers address contradictions in thermodynamic solubility data across studies?
Advanced
Common Discrepancies :
- Solubility variations in polar vs. non-polar solvents (e.g., ethanol vs. hexane). highlights entropy-driven solubility in DMSO.
Q. Resolution Strategies :
Standardized Protocols : Use USP dissolution apparatus with controlled agitation (50 rpm) and temperature (±0.1°C).
Hansen Solubility Parameters : Calculate HSPs (δ, δ, δ) to predict solvent compatibility.
Data Normalization : Report solubility as molality (mol/kg) to account for solvent density differences.
Q. Example Solubility Data () :
| Solvent | ΔH (kJ/mol) | ΔS (J/mol·K) | LogP |
|---|---|---|---|
| Ethanol | -12.3 | 15.6 | 2.54 |
| DCM | -8.7 | 10.2 | 3.02 |
What methodologies validate regioselectivity in tetrahydropyrimidine functionalization?
Q. Advanced
Isotopic Labeling : Use C-labeled reagents to track substituent incorporation (e.g., methyl vs. ethoxyphenyl groups).
XRD Mapping : Compare electron density maps (e.g., ) to confirm substituent positions.
Kinetic Studies : Monitor reaction intermediates via LC-MS to identify rate-determining steps. observed regioselectivity shifts with silica-supported catalysts.
Q. Regioselectivity Trends :
- Electron-withdrawing groups (e.g., -CF) favor substitution at C4 ().
- Steric hindrance from bulky substituents directs functionalization to C6 ().
How are cytotoxicity and therapeutic indices (TI) calculated for preclinical evaluation?
Q. Advanced
Cell Viability Assays :
- MTT/PrestoBlue : Measure IC in target cells (e.g., cancer lines) and CC in healthy cells (e.g., HEK293).
- TI Calculation : TI = CC/IC. A TI >10 indicates favorable safety ().
Apoptosis Markers :
- Flow Cytometry : Annexin V/PI staining quantifies early/late apoptosis.
- Caspase-3/7 Activation : Luminescent assays confirm mechanism (e.g., Caspase-Glo®).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
